molecular formula C13H9N B3081939 (E)-1-Naphthaleneacrylonitrile CAS No. 111686-30-7

(E)-1-Naphthaleneacrylonitrile

Cat. No. B3081939
CAS RN: 111686-30-7
M. Wt: 179.22 g/mol
InChI Key: HHTYBZVRPWALDN-XBXARRHUSA-N
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Description

(E)-1-Naphthaleneacrylonitrile, also known as NAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. NAA is a highly reactive molecule that has been found to have a wide range of applications in various fields of science, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Photophysical Characterization for Organic Light Emitting Diodes : Organotin compounds derived from Schiff bases, including naphthalenemaleonitrile derivatives, have been synthesized and characterized for potential use in organic light-emitting diodes (OLEDs). Their photophysical properties exhibit promising features for application in OLED technology (García-López et al., 2014).

  • Antimicrobial Activity of Naphthonitrile Derivatives : Research into the antimicrobial activity of benzo and naphthonitrile derivatives, including (E)-1-Naphthaleneacrylonitrile, has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal effects. This suggests potential applications in developing antimicrobial agents (Fadda, Afsah, & Awad, 2013).

  • Naphthalene Diimides in Supramolecular Chemistry : Naphthalene diimides, including variants of this compound, have applications in supramolecular chemistry, host-guest complexes, catalysis, and interactions with DNA. Their versatile properties make them suitable for various applications, including in the field of medicinal chemistry (Bhosale et al., 2008).

  • Organic Semiconductors : Compounds with naphthalene diimide frameworks, including this compound, have been investigated for their potential as p-type and ambipolar organic semiconductors. This research is significant for the development of new materials in electronics and optoelectronics (Tan et al., 2012).

  • Phthalonitrile Polymer Synthesis : The synthesis and properties of naphthyl-based phthalonitrile polymers, related to this compound, have been explored. These polymers exhibit excellent thermal stability and potential for use in high-temperature applications (Zhao et al., 2014).

properties

IUPAC Name

(E)-3-naphthalen-1-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9H/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTYBZVRPWALDN-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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